4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. The key intermediates are synthesized through established procedures, which often involve the reaction of benzimidazole intermediates with various reagents . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often using eco-friendly and commercially viable processes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Common reagents like 2-methoxyphenyl isocyanate are used for substitution reactions.
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing their biological activity.
Scientific Research Applications
4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit certain enzymes and disrupt cellular processes . The exact mechanism involves binding to active sites and altering the function of target proteins .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and related heterocyclic compounds:
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide.
Properties
Molecular Formula |
C25H21FN4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H21FN4O2/c1-15-22(24(31)28-19-12-6-8-14-21(19)32-2)23(16-9-3-4-10-17(16)26)30-20-13-7-5-11-18(20)29-25(30)27-15/h3-14,23H,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
MRSDYMYHPHCCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4F)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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